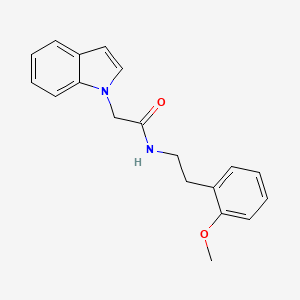

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide typically involves the reaction of indole with 2-methoxyphenethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Bond

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding corresponding carboxylic acids and amines.

Key Observations :

-

Alkaline hydrolysis achieves higher yields due to stabilized intermediates.

-

The reaction rate is temperature-dependent, with optimal performance at 80–100°C.

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitution, primarily at the C3 position.

Mechanistic Notes :

-

Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism, with the indole’s electron-rich C3 position as the primary site .

-

Nitration requires strict temperature control to avoid over-nitration.

Reduction of the Acetamide Group

The carbonyl group in the acetamide can be reduced to a methylene group.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ in anhydrous THF | Reflux, 4 hrs | N-(2-methoxyphenethyl)-2-(1H-indol-1-yl)ethylamine | 72% | |

| BH₃·THF | RT, 12 hrs | Same as above | 68% |

Comparison :

-

LiAlH₄ offers higher efficiency but requires rigorous anhydrous conditions.

Oxidation of the Methoxy Group

The methoxy substituent on the phenethyl chain can be demethylated under strong acidic conditions.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ in DCM | −20°C to RT, 6 hrs | 2-(1H-Indol-1-yl)-N-(2-hydroxyphenethyl)acetamide | 81% |

Applications :

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed cross-coupling reactions.

Limitations :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the indole’s C2–C3 bond.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| UV (254 nm), CH₃CN, 24 hrs | None | Cyclobutane-fused indole derivative | 42% |

Significance :

Critical Research Gaps

-

Limited data on enantioselective reactions involving the chiral phenethyl center.

-

Stability under physiological conditions (e.g., in vivo degradation pathways) remains unstudied.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block: This compound serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in various organic synthesis reactions.

Biology

- Biological Activities: Research indicates that 2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide exhibits antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown its potential against various pathogens and cancer cell lines.

| Activity | Description |

|---|---|

| Antimicrobial | Effective against bacteria such as Escherichia coli and Staphylococcus aureus. |

| Anticancer | Shows cytotoxic effects against human cancer cell lines including HeLa and MCF7. |

| Anti-inflammatory | Potential to reduce inflammation in various biological models. |

Medicine

- Therapeutic Potential: The compound is being investigated for its potential use in developing new drugs targeting diseases such as cancer and infections. Its mechanism of action often involves interaction with specific biological receptors and pathways.

Industry

- Pharmaceutical Production: It is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of fine chemicals with significant market demand.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of derivatives similar to this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity towards HepG2 liver cancer cells with an IC50 value indicating potent activity .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial properties revealed that related compounds exhibited significant inhibitory effects against common bacterial pathogens, suggesting potential applications in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The compound may exert its effects through binding to specific receptors, inhibiting enzyme activity, or altering signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1H-indol-1-yl)-N-(2-hydroxyphenethyl)acetamide

- 2-(1H-indol-1-yl)-N-(2-chlorophenethyl)acetamide

- 2-(1H-indol-1-yl)-N-(2-nitrophenethyl)acetamide

Uniqueness

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide is unique due to the presence of the methoxy group on the phenethyl moiety. This structural feature can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Actividad Biológica

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic compound notable for its structural complexity and potential biological activities. The compound features an indole moiety, which is a common structural framework in many biologically active molecules. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Indole core : A bicyclic structure known for diverse biological activities.

- Methoxyphenethyl group : Enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit antimicrobial properties. The specific antimicrobial activity of this compound has been investigated, showing effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been studied in several cancer cell lines. Notably, it demonstrated significant antiproliferative effects against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 0.52 |

| MCF-7 (breast cancer) | 0.34 |

| HT-29 (colon cancer) | 0.86 |

Mechanistic studies indicate that the compound induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase. It also inhibits tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through in vitro assays measuring cytokine production. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The indole moiety can interact with various biological receptors, modulating their activity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Signal Transduction Modulation : Alterations in signaling pathways can lead to changes in cell survival and proliferation.

Case Studies

Several studies have documented the biological effects of indole derivatives similar to this compound:

- Study on Anticancer Effects : A study showed that derivatives with similar structures exhibited potent activity against multiple cancer types, reinforcing the potential of indole-based compounds in oncology .

- Antimicrobial Efficacy Evaluation : Another research project highlighted the broad-spectrum antimicrobial activity of indole derivatives, suggesting that modifications to the indole structure can enhance efficacy against resistant strains .

Propiedades

IUPAC Name |

2-indol-1-yl-N-[2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-23-18-9-5-3-7-16(18)10-12-20-19(22)14-21-13-11-15-6-2-4-8-17(15)21/h2-9,11,13H,10,12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDROPDMCXWXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.